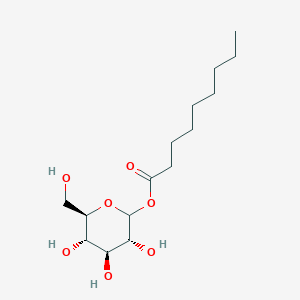

Nonanoyl-D-glucopyranoside

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H28O7 |

|---|---|

Molecular Weight |

320.38 g/mol |

IUPAC Name |

[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] nonanoate |

InChI |

InChI=1S/C15H28O7/c1-2-3-4-5-6-7-8-11(17)22-15-14(20)13(19)12(18)10(9-16)21-15/h10,12-16,18-20H,2-9H2,1H3/t10-,12-,13+,14-,15?/m1/s1 |

InChI Key |

GSOZZXPQZYMXIL-GSZWNOCJSA-N |

Isomeric SMILES |

CCCCCCCCC(=O)OC1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |

Canonical SMILES |

CCCCCCCCC(=O)OC1C(C(C(C(O1)CO)O)O)O |

Origin of Product |

United States |

Improving Pharmacokinetic Properties:the Attachment of a Sugar Moiety to a Drug Can Alter Its Pharmacokinetic Properties, Such As Solubility, Stability, and Distribution in the Body. for Example, Glycosylation Can Increase the Water Solubility of a Hydrophobic Drug, Facilitating Its Administration. It Can Also Protect the Drug from Enzymatic Degradation.

The table below outlines some of the key principles in the design of carbohydrate derivatives for biochemical applications.

| Design Principle | Rationale | Example Application |

| Amphipathic Design | Combining hydrophilic (carbohydrate) and hydrophobic (acyl/alkyl chain) moieties to create molecules that interact with lipid membranes. | Development of antimicrobial agents that disrupt bacterial cell membranes; surfactants for protein solubilization. |

| Glyco-diversification | Creating libraries of carbohydrate derivatives with varied acyl chains, branching, or additional functional groups to screen for specific biological activities. | Structure-activity relationship studies to optimize antimicrobial or enzyme-inhibitory activity. |

| Mimicry of Natural Ligands | Designing carbohydrate derivatives that mimic the natural ligands of microbial or host proteins to either block or elicit a biological response. | Development of anti-adhesive agents to prevent bacterial infection. |

| Glycoconjugation | Attaching carbohydrates to other bioactive molecules to enhance their properties. | Improving the solubility and targeting of anticancer drugs. |

In the context of Nonanoyl-D-glucopyranoside, its design embodies the principle of amphipathicity. The D-glucopyranose head provides a biocompatible, hydrophilic interface, while the nonanoyl tail provides the necessary hydrophobicity to interact with and potentially disrupt microbial membranes or interact with hydrophobic pockets of microbial proteins. Further derivatization of the glucose hydroxyl groups could be explored to introduce additional functionalities, such as specific binding motifs or reactive groups for covalent modification of targets.

Advanced Biophysical Characterization Techniques Applied to Nonanoyl D Glucopyranoside Systems

Spectroscopic Methods for Molecular Interactions and Conformation

Spectroscopic techniques are indispensable for probing the molecular-level characteristics of Nonanoyl-D-glucopyranoside. They provide a window into the orientation, microenvironment, and structural arrangement of these molecules, particularly within self-assembled structures like micelles and at interfaces.

Infrared Reflection Absorption Spectroscopy for Interfacial Studies

Infrared Reflection Absorption Spectroscopy (IRRAS) is a powerful surface-sensitive technique used to study the adsorption kinetics and molecular orientation of surfactants at interfaces, such as the air-water interface. Studies on n-nonyl-β-D-glucopyranoside have utilized IRRAS to monitor the changes in surface pressure and the intensities of specific vibrational bands during the adsorption process.

Initial adsorption stages are characterized by the surfactant molecules lying parallel to the air-water interface. This orientation is supported by simulations of the CH₂( antisymmetric stretching vibrational band. As more molecules adsorb and the surface pressure increases, a distinct rearrangement occurs. The molecules shift to an upright orientation, a transition that is clearly indicated by changes in the OH and CH₂ vibrational bands. This process involves an induction period where the molecules are highly diluted, followed by a sudden conformational change to a more ordered, upright state as the surface concentration increases.

Fluorescence-based Techniques for Microenvironment Probing

Fluorescence spectroscopy, utilizing probes like pyrene (B120774), is a sensitive method for characterizing the microenvironment within micelles. The fluorescence spectrum of pyrene is highly dependent on the polarity of its surroundings. Specifically, the ratio of the first to the third vibronic fluorescence bands (I₁/I₃) of the pyrene monomer decreases as the polarity of the medium decreases. This "Ham effect" is widely used to estimate the microscopic polarity of the micellar core.

For alkyl-β-D-glucoside (CₙG) micelles, studies have shown that the micellar core, where the probe is located, exhibits a lower polarity compared to the aqueous bulk phase. Research on various alkyl glucosides indicates that the polarity of the micellar core is influenced by the length of the alkyl chain. While specific data for this compound is part of a broader trend, the principle remains that the hydrophobic core of the micelle provides a non-polar environment for solubilized molecules. Another probe, 1-pyrenecarbaldehyde (PyCHO), whose fluorescence intensity decreases with decreasing polarity, can be used to probe the region near the micellar surface. For alkyl glucosides, it has been observed that the location of PyCHO is near the micellar surface, and the polarity of this region is also influenced by the surfactant's alkyl chain length.

| Fluorescent Probe | Parameter Measured | Information Gained | Typical Findings for Alkyl Glucoside Micelles |

| Pyrene | I₁/I₃ ratio of monomer fluorescence | Microscopic polarity of the micellar core | The micellar core is a non-polar environment compared to water. |

| 1-Pyrenecarbaldehyde (PyCHO) | Relative fluorescence intensity | Polarity near the micellar surface | The probe is located near the surface, and polarity is dependent on alkyl chain length. |

Nuclear Magnetic Resonance (NMR) Spectroscopy in Detergent Micelles

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile tool for studying the structure and dynamics of molecules in solution, including those within detergent micelles. researchgate.netias.ac.inmdpi.com In the context of membrane protein structural biology, detergents like this compound are used to solubilize proteins, forming mixed protein-detergent micelles. researchgate.netmdpi.com Solution-state NMR can then be used to determine the three-dimensional structure of the embedded protein. mdpi.com

NMR techniques, such as Diffusion Ordered Spectroscopy (DOSY), can be employed to measure the diffusion coefficients of micelles, which in turn allows for the calculation of their hydrodynamic radii. mdpi.com Furthermore, changes in the chemical shifts of the surfactant's protons upon micellization provide information about the location and packing of the molecules within the micelle. Protons near the hydrophobic tail end experience different chemical shift changes compared to those near the polar head group, offering insights into the micellar core and corona. pku.edu.cnresearchgate.netua.pt While general principles are well-established, specific NMR studies detailing the micellar properties of pure this compound are part of the broader characterization of alkyl glycoside detergents used in structural biology. researchgate.netnih.gov

X-ray and Neutron Scattering for Micellar Structure and Fluctuations

Small-Angle X-ray Scattering (SAXS) and Small-Angle Neutron Scattering (SANS) are key techniques for determining the size, shape, and aggregation number of micelles in solution. ias.ac.inrsc.orgnih.gov These methods provide structural information on the nanometer scale by analyzing the scattering patterns of X-rays or neutrons from the sample.

SAXS studies on a range of common detergents, including nonyl glucoside (NG), have been performed to systematically analyze micelle shape and aggregation number. nih.gov The scattering data for NG can be well-described by a two-component ellipsoid model, which consists of a dense outer shell representing the glucoside headgroups and a less electron-dense hydrophobic core of the nonyl chains. nih.gov This analysis provides a detailed view of the micelle's dimensions. Additionally, Guinier analysis of the forward scattering intensity offers a model-free method to determine the micelle's radius of gyration and aggregation number. nih.gov For nonyl glucoside, a large aggregation number has been reported. mdpi.com The position of the second maximum in the SAXS intensity profile can also provide a direct measure of the characteristic headgroup-to-headgroup distance across the micelle's core. nih.gov

SANS can provide complementary information, particularly when using contrast variation techniques with deuterated solvents to highlight different parts of the micelle structure. ias.ac.innih.gov

| Technique | Parameters Determined | Findings for Nonyl Glucoside (NG) |

| SAXS | Aggregation number, shape, radius of gyration, headgroup-headgroup distance | Well-described by a two-component ellipsoid model; Large aggregation number (~90 kDa total micellar weight). mdpi.comnih.gov |

| SANS | Size, shape, interaction between micelles | Provides complementary structural data, often using contrast variation. ias.ac.innih.gov |

Hydrodynamic and Size Characterization

Understanding the size and distribution of micelles and protein-micelle complexes is crucial for their application. Hydrodynamic techniques provide this essential information.

Dynamic Light Scattering (DLS) for Micellar and Proteomic System Sizing

Dynamic Light Scattering (DLS) is a non-invasive technique widely used to determine the size distribution of particles in solution, such as micelles and protein complexes. muser-my.comnih.gov DLS measures the time-dependent fluctuations in the intensity of scattered light that arise from the Brownian motion of the particles. muser-my.com From these fluctuations, the translational diffusion coefficient can be calculated, which is then used to determine the hydrodynamic radius (Rₕ) of the particles via the Stokes-Einstein equation. muser-my.com

DLS is an ideal method for characterizing surfactant micelles, allowing for the determination of their size, the critical micelle concentration (CMC), and aggregation behavior. malvernpanalytical.com While direct DLS data for this compound is not extensively detailed in readily available literature, studies on closely related alkyl glucosides, such as octyl β-D-glucopyranoside, have utilized DLS to determine micellar size. nih.gov For instance, DLS measurements on octyl glucoside indicated a hydrodynamic radius of approximately 2.3 nm (23 Å). nih.gov Given the slightly longer alkyl chain, the hydrodynamic radius for this compound micelles would be expected to be in a similar range.

In proteomics, DLS is used to assess the size and monodispersity of protein-detergent complexes. nih.govnih.gov When a membrane protein is solubilized by this compound, DLS can confirm the formation of individual protein/surfactant complexes and detect the presence of larger aggregates. nih.gov This is critical for ensuring the quality of samples for structural studies by techniques like NMR or X-ray crystallography.

Analytical Ultracentrifugation (AUC) for Aggregation and Oligomerization Studies

Analytical Ultracentrifugation (AUC) is a powerful, first-principles-based method for characterizing the hydrodynamic properties of macromolecules and their complexes in solution. researchgate.net It provides insights into the size, shape, and association state of molecules without the need for a stationary phase, thus minimizing potential artifacts. nih.gov In the context of this compound systems, AUC is instrumental in elucidating the aggregation state of the detergent itself and the oligomeric state of proteins solubilized within its micelles.

A key parameter for any detergent used in biophysical studies is its Critical Micelle Concentration (CMC), the concentration at which individual detergent molecules begin to self-assemble into micelles. For this compound, the CMC in aqueous solution is approximately 6.5 mM. Above this concentration, the detergent forms micelles with an aggregation number of about 133, meaning that on average, 133 this compound molecules associate to form a single micelle.

Table 1: Micellar Properties of this compound

| Property | Value |

| Critical Micelle Concentration (CMC) | ~6.5 mM |

| Aggregation Number | ~133 |

This table summarizes the key micellar properties of this compound in an aqueous environment.

In a typical AUC experiment, a solution containing the protein of interest solubilized in this compound is subjected to a strong centrifugal field. The sedimentation of the protein-detergent complexes is monitored over time, allowing for the determination of their sedimentation coefficient (s). The sedimentation coefficient is influenced by the mass, shape, and density of the complex, as well as the density and viscosity of the solvent.

By analyzing the distribution of sedimentation coefficients, researchers can assess the homogeneity of the sample. A single, sharp peak in the sedimentation coefficient distribution indicates a monodisperse sample, where all the protein-detergent complexes are of a uniform size and shape. Conversely, the presence of multiple peaks or a broad peak can signify the presence of different oligomeric states or aggregation.

For instance, a study on a membrane protein solubilized in this compound might reveal a primary peak corresponding to the monomeric protein-detergent complex, with smaller, faster-sedimenting peaks indicating the presence of dimers, trimers, or higher-order oligomers. The relative areas of these peaks can provide a quantitative measure of the proportion of each oligomeric species present in the sample. While specific AUC data for protein complexes with this compound is not abundant in publicly available literature, the principles of such studies are well-established for other non-ionic detergents.

Computational Modeling and Simulation Approaches for Nonanoyl D Glucopyranoside Interactions

Molecular Dynamics (MD) Simulations of Detergent-Protein-Lipid Systems

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. nih.govmdpi.com For systems containing Nonanoyl-D-glucopyranoside, MD simulations can elucidate its role in the complex interplay between detergents, proteins, and lipids, which is crucial for understanding processes like membrane protein extraction and stabilization.

MD simulations of detergent-protein-lipid systems allow researchers to observe the conformational changes in proteins upon interaction with detergents, the dynamics of detergent micelle formation, and the partitioning of detergent molecules into lipid bilayers. mdpi.comsemanticscholar.org In the context of alkyl glucopyranosides, simulations can reveal how these detergent molecules interact with the transmembrane domains of proteins and the surrounding lipid environment. For instance, studies on various n-alkyl-β-D-glucopyranosides have been used to investigate their effect on the order of lipid bilayers and the dynamics of embedded peptides. nih.gov

These simulations typically involve setting up a system box containing the protein embedded in a lipid bilayer, solvated with water, and then introducing detergent molecules like this compound. By solving Newton's equations of motion for the system, the trajectory of each atom can be tracked over time, providing a detailed view of molecular interactions. mdpi.com This approach helps in understanding how this compound might stabilize a membrane protein by forming a detergent micelle around its hydrophobic regions, mimicking the native lipid environment.

Table 1: Key Insights from MD Simulations of Alkyl-Glucoside Systems

| Studied System Component | Observation from MD Simulations | Potential Implication for this compound |

|---|---|---|

| Lipid Bilayer | Alkyl-glucosides can alter the ordering and dynamics of lipid acyl chains. nih.gov | This compound likely influences membrane fluidity and organization. |

| Membrane Peptides | Detergent concentration affects the alignment and resolution of NMR spectra for transmembrane helices. nih.gov | Can be used to modulate membrane environments for structural studies of proteins. |

| Protein-Lipid Interactions | Simulations can quantify the binding energies and contact surfaces between proteins and different lipid types. mdpi.com | Provides a framework for predicting the preferential interactions of this compound with specific protein residues or lipid headgroups. |

| System Dynamics | Advanced methods like Hamiltonian replica exchange can accelerate the sampling of rare events in membrane interactions. mdpi.com | Enables more efficient exploration of complex processes like protein extraction by detergents. |

Molecular Docking and Binding Affinity Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.comnih.gov For this compound, docking studies are employed to understand its binding modes and affinities with target proteins. This is particularly relevant in drug discovery and design, where understanding ligand-receptor interactions is paramount. biomedpharmajournal.org

In a typical molecular docking study, the three-dimensional structure of the target protein and the ligand (this compound) are used as inputs. The docking algorithm then samples a large number of possible conformations and orientations of the ligand within the protein's binding site, scoring each pose based on a defined scoring function. mdpi.com The resulting scores provide an estimate of the binding affinity, with lower binding energy values generally indicating a more stable complex. biomedpharmajournal.org

Studies on various glucopyranoside esters have utilized molecular docking to evaluate their potential as inhibitors for enzymes like the SARS-CoV-2 main protease and fungal sterol 14α-demethylase. mdpi.combanglajol.infounimas.my These studies calculate binding energies and analyze the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. For example, docking studies of octyl β-D-glucopyranoside derivatives showed moderate binding affinity with the SARS-CoV-2 main protease. unimas.my Such analyses can predict whether this compound is likely to bind to a specific protein target and identify the key residues involved in the interaction.

Table 2: Example Binding Affinities of Glucopyranoside Derivatives from Docking Studies

| Compound | Target Protein | Binding Energy (kcal/mol) | Reference |

|---|---|---|---|

| Glucopyranoside Esters | Fungal CYP51 (4UYL) | -5.8 to -6.4 | banglajol.info |

| Glucopyranoside Esters | SARS-CoV-2 Main Protease (6LU7) | -4.7 to -5.3 | banglajol.info |

| Octyl β-D-glucopyranoside Acetate | SARS-CoV-2 Main Protease (6LU7) | -5.8 | unimas.my |

Note: These values are for related glucopyranoside compounds and serve as illustrative examples of the data obtained from molecular docking studies.

Density Functional Theory (DFT) Calculations for Molecular Properties and Interactions

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. bohrium.com For this compound, DFT calculations are valuable for determining its intrinsic molecular properties, such as geometry, electronic charge distribution, and reactivity. semanticscholar.orgunimas.my

DFT calculations can be used to optimize the molecular geometry of this compound, providing accurate bond lengths and angles. bohrium.com Furthermore, these calculations yield insights into the molecule's electronic properties, including the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). banglajol.info The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of chemical reactivity and stability. unimas.mybanglajol.info A smaller gap generally suggests higher reactivity.

Researchers have applied DFT to study various glucopyranoside esters to understand their stability and potential biological activities. banglajol.infosemanticscholar.orgbohrium.com For instance, DFT has been used to analyze the intramolecular hydrogen bonds in n-octyl-β-D-glucopyranoside, which are crucial for its self-assembly behavior. bohrium.comresearchgate.net These computational studies can rationalize experimental observations and predict the behavior of new derivatives. The insights gained from DFT on related glucosides are directly applicable to understanding the fundamental physicochemical properties of this compound.

Table 3: Molecular Properties of a Glucopyranoside Derivative Calculated by DFT

| Property | Description | Significance |

|---|---|---|

| Optimized Geometry | The lowest energy conformation of the molecule. bohrium.com | Provides accurate structural parameters for use in other simulations (e.g., MD, docking). |

| HOMO Energy | Energy of the highest occupied molecular orbital; related to the ability to donate an electron. banglajol.info | Indicates regions susceptible to electrophilic attack. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; related to the ability to accept an electron. banglajol.info | Indicates regions susceptible to nucleophilic attack. |

| HOMO-LUMO Gap (Δε) | The energy difference between HOMO and LUMO. unimas.my | A key descriptor of chemical reactivity and kinetic stability. |

| Molecular Electrostatic Potential (MEP) | A map of the charge distribution on the molecule's surface. semanticscholar.org | Helps to predict sites for intermolecular interactions, such as hydrogen bonding. |

Force Field Development and Validation for Glucoside-Containing Systems

A force field in molecular modeling refers to a set of empirical energy functions and parameters used to calculate the potential energy of a system of atoms. nih.govresearchgate.net The accuracy of MD simulations heavily relies on the quality of the underlying force field. nih.gov For simulations involving this compound, the development and validation of accurate force fields for carbohydrates are essential.

Force field development for molecules like glucosides involves parameterizing terms for bond stretching, angle bending, torsional angles, and non-bonded interactions (van der Waals and electrostatic). mdpi.comresearchgate.net These parameters are typically derived from a combination of quantum mechanical calculations and experimental data. mdpi.com Force fields such as GLYCAM and CHARMM have specific parameter sets developed for carbohydrates to accurately model their unique structural features, like the conformational dynamics of the pyranose ring and glycosidic linkages. nih.govnih.govnih.gov

Validation is a critical step to ensure that the force field can reproduce known experimental properties. nih.govresearchgate.net For glucoside-containing systems, this can involve comparing simulation results with experimental data from NMR spectroscopy, X-ray crystallography, or thermodynamic measurements. nih.govmdpi.com For example, simulations of β-d-glucopyranose using different force fields have been evaluated by their ability to predict the correct ring conformations and their relative free energies. nih.gov The continuous improvement and validation of carbohydrate force fields are crucial for reliable in silico studies of systems containing this compound.

Table 4: Common Force Fields for Carbohydrate Simulations

| Force Field | Key Features | Validation Methods |

|---|---|---|

| GLYCAM06 | Specifically developed for carbohydrates and glycoproteins. mdpi.comnih.gov | Comparison with NMR data, QM calculations of conformational energies. mdpi.comnih.gov |

| CHARMM | A widely used force field for biomolecules, with extensions for carbohydrates. nih.gov | Reproduction of crystal structures, NMR coupling constants, and thermodynamic properties. nih.gov |

| GROMOS | A united-atom force field often used for biomolecular simulations. nih.gov | Comparison of ring conformation free energies with QM results. nih.gov |

| OPLS | Optimized Potentials for Liquid Simulations; an all-atom force field. nih.gov | Validation against experimental liquid properties and conformational energies. nih.gov |

Exploration of Structure Activity Relationships in Nonanoyl D Glucopyranoside Derivatives

Structure-Function Correlations in Related Glucopyranoside Analogs

The biological activity of glucopyranoside derivatives is significantly influenced by the nature of the acyl or alkyl chain attached to the glucose moiety. Studies on a variety of these analogs reveal distinct correlations between their structure and function, particularly concerning their antimicrobial and surfactant properties.

The length and branching of the fatty acid chain are critical determinants of the biological efficacy of these compounds. For instance, in a series of fatty acid ester and ether derivatives of carbohydrates, the antimicrobial efficacy was found to be comparable to commercially available antimicrobials, with the nature of the carbohydrate core playing a significant role. This suggests that while the glucopyranose head provides hydrophilicity and a scaffold for interaction, the lipid tail's length and conformation are key to its disruptive activity against microbial membranes.

Furthermore, studies on lipopeptide antibiotics like brevicidine and laterocidine, which feature a branched lipid tail, have demonstrated strong activity against multidrug-resistant Gram-negative bacteria. rsc.org Replacing the natural branched lipid with linear fatty acids has allowed for the determination of optimal chain lengths for potent antimicrobial action. rsc.org This underscores the principle that specific hydrophobic characteristics are required for effective interaction with and disruption of bacterial cell envelopes.

The table below summarizes the structure-function correlations observed in various glucopyranoside analogs.

| Glucopyranoside Analog Type | Structural Modification | Observed Functional Correlation |

| Fatty Acid Esters/Ethers | Variation in carbohydrate core and acyl chain | Antimicrobial efficacy is dependent on the nature of the carbohydrate scaffold and the fatty acid component. |

| Oligoacyl-lysines (OAKs) | Length of the acyl chain | Longer acyl chains can lead to rigid structures with reduced antibacterial and increased hemolytic activity. nih.gov |

| Lipopeptide Antibiotic Analogs | Variation in lipid tail (branched vs. linear) | Optimal lipid chain lengths are crucial for strong activity against multidrug-resistant bacteria. rsc.org |

| D-Xylopyranosides with Quaternary Ammonium Aglycone | Length of the alkyl chain on the ammonium salt | Increased hydrophobicity from longer alkyl chains (e.g., octyl) enhances antimicrobial activity against fungi and bacteria. mdpi.com |

These findings collectively indicate that the nonanoyl chain of Nonanoyl-D-glucopyranoside likely confers a specific level of hydrophobicity that is critical for its biological interactions. The nine-carbon chain is long enough to insert into lipid bilayers, a common mechanism for surfactants and antimicrobial lipids, yet its specific length and linear nature will dictate the precise nature and strength of these interactions, influencing its efficacy and selectivity.

Investigation of Glucopyranoside Derivatives for Interaction with Microbial Proteins and Pathways

Glucopyranoside derivatives, particularly those with longer alkyl chains like nonyl-β-D-glucopyranoside (a close analog of this compound), are extensively used in structural biology as non-ionic surfactants to solubilize, stabilize, and crystallize membrane proteins. caymanchem.comcube-biotech.com This utility stems from their amphipathic nature, which allows them to mimic the lipid bilayer environment and maintain the native conformation of these proteins. An examination of the Protein Data Bank (PDB) reveals numerous instances where nonyl-β-D-glucopyranoside is found in complex with microbial proteins. These structures provide valuable, albeit often indirect, insights into the potential interactions of this compound with microbial targets.

While in many of these crystallographic studies, the glucopyranoside derivative is used as a tool for protein stabilization rather than as a specific inhibitor or ligand being studied for its biological function, the intimate association with the protein surface can still suggest potential binding sites and modes of interaction. These interactions are often with the transmembrane domains of the proteins, where the hydrophobic alkyl chain of the glucoside intercalates with the hydrophobic residues of the protein that would normally be embedded in the cell membrane.

The following interactive data table details several microbial proteins that have been crystallized in the presence of nonyl-β-D-glucopyranoside, highlighting the nature of these interactions.

| PDB ID | Microbial Protein | Organism | Function of Protein | Role of Glucopyranoside Derivative |

| 1EHK | Photosynthetic Reaction Center | Rhodobacter sphaeroides | Light-driven electron transport | Solubilization and crystallization of the membrane protein complex |

| 1J4N | Aquaporin-1 (AQP1) | Bos taurus (homologous to microbial channels) | Water channel | Used as a detergent for protein purification and crystallization. rcsb.org |

| 2QKS | Multidrug Resistance Transporter EmrD | Escherichia coli | Efflux pump for toxic compounds | Solubilization and stabilization of the transporter for structural studies |

Furthermore, the carbohydrate headgroup can also form specific interactions. In the context of antimicrobial drug design, carbohydrate moieties are recognized as attractive starting points due to their natural protein-binding profiles and their role in microbial pathogenesis, often mediating the initial contact between a pathogen and its host. acs.org

General Principles of Carbohydrate Derivative Design for Biochemical Applications

The design of carbohydrate derivatives for biochemical applications, including as potential therapeutics, is guided by several key principles that leverage the unique properties of sugars. Carbohydrates offer a rich scaffold for chemical modification due to their multifunctionality, stereochemical diversity, and inherent biocompatibility.

Future Directions and Emerging Research Avenues in Nonanoyl D Glucopyranoside Studies

Development of Novel Glucoside-Based Detergents with Tailored Properties

The foundational structure of Nonanoyl-D-glucopyranoside, a simple alkyl glucoside, has inspired the development of a new generation of detergents with properties specifically engineered for complex biological applications, particularly the study of membrane proteins. nih.govnih.gov Conventional detergents often fail to maintain the stability and native conformation of these proteins once extracted from their lipid bilayer environment. nih.gov To address this, researchers are designing novel glucoside-based amphiphiles with modified architectures to enhance their performance.

Key strategies in developing these tailored detergents include:

Varying Alkyl Chain Structure: Introducing branched or multiple alkyl chains into the detergent's hydrophobic region can create agents with improved protein stabilization capabilities. For instance, mesitylene-cored glucoside amphiphiles (MGAs) with three alkyl chains have demonstrated markedly enhanced stability for membrane proteins, including G protein-coupled receptors (GPCRs), compared to conventional detergents. nih.gov

Creating Unsymmetric Designs: Inspired by the success of detergents like lauryl maltose (B56501) neopentyl glycol (LMNG), researchers are synthesizing unsymmetric glucoside detergents. These molecules incorporate two different alkyl chains (one long and one short) into their structure. This asymmetry has been shown to improve the detergent's efficacy in stabilizing a broad range of membrane proteins. nih.gov

Modular Head Groups: The development of oligoglycerol detergents (OGDs) showcases a modular approach, allowing for the fine-tuning of the hydrophilic head group. This modularity enables precise control over the detergent's properties, which can be optimized to preserve crucial interactions between a membrane protein and its native lipids during purification. researchgate.net

These design principles allow for the creation of detergents with specific critical micelle concentration (CMC) values, micelle sizes, and hydrophobic-hydrophilic balances, making them superior tools for membrane protein research. researchgate.netnih.gov The goal is to move beyond a one-size-fits-all approach and to provide a toolkit of specialized detergents for individual, challenging protein targets. researchgate.net

| Novel Glucoside-Based Detergent Class | Key Structural Feature | Tailored Property/Advantage | Example Application |

| Mesitylene-Cored Glucoside Amphiphiles (MGAs) | Three alkyl chains attached to a central mesitylene (B46885) core. nih.gov | Increased hydrophobic density, leading to enhanced protein stability. nih.gov | Stabilization of G protein-coupled receptors (GPCRs). nih.gov |

| Unsymmetric Triazine-based Triglucosides (U-TTGs) | Two different alkyl chain lengths (e.g., C8 and C12) on the same molecule. nih.gov | Superior efficacy in stabilizing membrane proteins compared to symmetric counterparts. nih.gov | Structural studies of challenging membrane proteins. nih.gov |

| Oligoglycerol Detergents (OGDs) | Modular oligoglycerol head groups of varying lengths. researchgate.net | Allows fine-tuning of detergent properties to preserve native lipid interactions. researchgate.net | Purification and native mass spectrometry analysis of membrane protein-lipid complexes. researchgate.net |

Integration with High-Throughput Screening Methodologies in Protein Research

High-throughput screening (HTS) is a cornerstone of modern drug discovery and protein research, enabling the rapid testing of thousands to millions of compounds. bmglabtech.com The integration of well-defined glucoside detergents like this compound into HTS workflows is critical for studying membrane proteins, which constitute a majority of current drug targets. nih.gov These detergents are indispensable for solubilizing and stabilizing target proteins in a functionally active state, a prerequisite for reliable screening results. merckmillipore.com

The compatibility of glucoside detergents with automation and miniaturization is key to their use in HTS. bmglabtech.com For example, novel screening methods have been developed in 96-well plate formats to evaluate the enzymatic production of alkyl glucosides, demonstrating the adaptability of these systems to high-throughput formats. nih.gov In the context of protein research, detergents are crucial at several stages of the HTS pipeline.

An HTS workflow incorporating glucoside detergents typically involves:

Target Preparation: Membrane proteins are extracted from the cell membrane and solubilized using a carefully selected glucoside detergent that maintains their structural integrity.

Assay Miniaturization: The stabilized protein-detergent complexes are dispensed into multi-well plates (e.g., 384- or 1536-well formats) using automated liquid handlers. scienceopen.com

Compound Library Screening: Large libraries of chemical compounds are added to the wells to test for interactions with the target protein, such as inhibition or activation. bmglabtech.complos.org

Signal Detection: An automated plate reader measures the assay signal (e.g., fluorescence, absorbance) to identify "hits"—compounds that affect the target in the desired way. bmglabtech.comscienceopen.com

The development of computational methods like FragFold, which predicts protein fragment binding in a high-throughput manner, further complements experimental HTS. nih.gov The success of these screening campaigns, whether experimental or computational, often hinges on the ability of the chosen detergent to provide a stable and biologically relevant environment for the protein target outside of its native membrane.

| HTS Stage | Role of Glucoside Detergent | Rationale |

| 1. Target Solubilization & Purification | Extracts membrane protein from the lipid bilayer and keeps it in solution. | Non-denaturing properties break lipid-protein interactions while preserving protein-protein interactions and native structure. merckmillipore.com |

| 2. Assay Development & Optimization | Provides a stable, membrane-mimicking environment for the protein in the assay buffer. | Ensures the protein remains folded and functional throughout the experiment, leading to reliable and reproducible data. nih.gov |

| 3. Automated Screening | Maintains protein stability in miniaturized volumes (microliters) over the time course of the screen. | Prevents protein aggregation and loss of activity, which can lead to false negatives or positives in the screening results. |

| 4. Hit Validation | Used in secondary assays (e.g., enzyme kinetics, binding studies) to confirm the activity of initial hits. | Ensures that the observed effect is due to a direct interaction with the functional protein target. plos.orgnih.gov |

Expanding Applications in Advanced Biomolecular Assembly and Nanotechnology

The principle of self-assembly—the spontaneous organization of individual molecules into ordered structures—is fundamental to nanotechnology. nih.gov Amphiphilic molecules like this compound are ideal building blocks for creating nanoscale structures due to their distinct hydrophilic (glucopyranoside head) and hydrophobic (nonanoyl tail) regions. In aqueous solutions, these molecules spontaneously assemble into highly organized structures like micelles or vesicles to minimize the unfavorable interaction of their hydrophobic tails with water. nih.gov

This predictable self-assembly behavior is being harnessed to construct novel nanomaterials for a wide range of biomedical applications. nih.gov By modifying the structure of the glucoside amphiphile, it is possible to control the size, shape, and properties of the resulting nanostructure. This opens up avenues for creating sophisticated systems for therapeutic delivery, diagnostics, and bio-sensing. nih.govnih.gov

Emerging applications in this field include:

Drug Delivery Vehicles: Self-assembled nanostructures such as micelles or hydrogels can encapsulate hydrophobic drugs within their core, improving the drug's solubility and stability. nih.govmdpi.com These "nanocarriers" can be further engineered for targeted delivery to specific cells or tissues.

Scaffolds for Tissue Engineering: The self-assembly of peptide- or polysaccharide-based amphiphiles can form nanofibrous hydrogels that mimic the extracellular matrix, providing a scaffold for cell growth and tissue regeneration. researchgate.net

Glyconanoparticles: Thiolated sugar molecules can be used to create glyconanoparticles, where a carbohydrate shell is assembled onto a metallic nanoparticle core. These structures are being explored for applications in diagnostics and oncology due to their ability to mimic the cell surface.

The integration of biomolecular engineering with nanotechnology allows for the creation of highly functional and "smart" materials that can respond to specific biological cues, representing a significant step forward in the development of advanced therapeutic and diagnostic platforms. nih.gov

| Self-Assembled Nanostructure | Driving Force | Key Characteristics | Potential Nanotechnology Application |

| Micelles | Hydrophobic effect; packing of amphiphiles with a larger head group area relative to the tail. nih.gov | Spherical structures with a hydrophobic core and hydrophilic shell; typically 5-100 nm in diameter. | Encapsulation and delivery of poorly water-soluble drugs. mdpi.com |

| Vesicles (Liposomes) | Bilayer formation of amphiphiles, enclosing an aqueous compartment. | Hollow spherical structures with an aqueous core; can carry both hydrophobic and hydrophilic cargo. nih.gov | Gene therapy (delivery of nucleic acids) and vaccine development. nih.govrsc.org |

| Hydrogels | Entanglement of self-assembled nanofibers to form a 3D network that traps water. nih.gov | High water content; porous structure; can be designed to be stimuli-responsive (e.g., to pH or temperature). researchgate.net | Scaffolds for tissue engineering; platforms for controlled drug release. researchgate.net |

| Nanotubes/Nanofibers | Directional non-covalent interactions (e.g., hydrogen bonding) promoting linear growth. | High aspect ratio, ordered cylindrical structures. | Components for biosensors; templates for the mineralization of inorganic materials. researchgate.net |

Q & A

Basic Research Questions

Q. What experimental strategies are recommended for synthesizing Nonanoyl-β-D-glucopyranoside with high purity?

- Methodological Answer : Synthesis typically involves glycosylation reactions between activated D-glucose derivatives (e.g., peracetylated glucose) and nonanoic acid derivatives. Critical steps include protecting group chemistry (e.g., acetyl or benzyl groups) to ensure regioselectivity . Post-synthesis, purification via column chromatography (silica gel or reverse-phase) is essential, followed by structural validation using NMR (¹H/¹³C) and mass spectrometry (ESI-MS) .

Q. How can researchers quantify Nonanoyl-β-D-glucopyranoside in aqueous solutions?

- Methodological Answer : The phenol-sulfuric acid colorimetric assay is widely used for sugar quantification. This method involves reacting the compound with concentrated sulfuric acid and phenol, producing a stable orange-yellow chromophore detectable at 490 nm. Calibration curves with D-glucose standards are required for accuracy . For trace-level detection, HPLC coupled with evaporative light scattering (ELS) or refractive index (RI) detectors improves sensitivity .

Q. What spectroscopic techniques are essential for confirming the structural integrity of Nonanoyl-β-D-glucopyranoside?

- Methodological Answer :

- NMR : ¹H NMR identifies anomeric proton signals (~δ 4.8–5.2 ppm for β-configuration) and fatty acyl chain integration. ¹³C NMR confirms glycosidic linkage via C1 chemical shifts (~103–105 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+Na]⁺ at m/z 329.3 for C₁₅H₃₀O₆) and fragmentation patterns .

- IR Spectroscopy : Detects ester carbonyl stretches (~1740 cm⁻¹) and hydroxyl groups (~3400 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported enzymatic hydrolysis rates of Nonanoyl-β-D-glucopyranoside by lipases or esterases?

- Methodological Answer : Discrepancies often arise from enzyme source variability (e.g., microbial vs. mammalian), substrate solubility, or assay conditions. Standardize protocols using:

- Controlled Solubility : Add detergents (e.g., octyl glucoside) to improve aqueous dispersion .

- Activity Assays : Use chromogenic substrates (e.g., 4-nitrophenyl derivatives) as positive controls to calibrate enzyme activity .

- Kinetic Analysis : Perform Michaelis-Menten studies under varying pH/temperature to identify optimal conditions .

Q. What advanced techniques are suitable for studying Nonanoyl-β-D-glucopyranoside’s interactions with lipid bilayers or membrane proteins?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Measures binding kinetics between the glycolipid and immobilized receptors .

- Fluorescence Anisotropy : Tags the compound with fluorophores (e.g., dansyl) to monitor membrane incorporation dynamics .

- Cryo-Electron Microscopy (Cryo-EM) : Resolves structural changes in membrane proteins induced by glycolipid interactions .

Q. How can solubility limitations of Nonanoyl-β-D-glucopyranoside in organic-aqueous systems be mitigated for in vitro assays?

- Methodological Answer :

- Co-Solvents : Use DMSO (≤10% v/v) or ethanol to pre-dissolve the compound before aqueous dilution .

- Micellar Systems : Incorporate non-ionic surfactants (e.g., Tween-20) to enhance solubility without denaturing proteins .

- Cyclodextrin Complexation : Form inclusion complexes with β-cyclodextrin derivatives to improve bioavailability .

Data Analysis & Experimental Design

Q. What statistical approaches are recommended for analyzing dose-response data in Nonanoyl-β-D-glucopyranoside bioactivity studies?

- Methodological Answer :

- Nonlinear Regression : Fit data to sigmoidal models (e.g., log[inhibitor] vs. response) using software like GraphPad Prism.

- ANOVA with Post Hoc Tests : Compare multiple treatment groups, adjusting for false discovery rates (e.g., Tukey’s test) .

- Principal Component Analysis (PCA) : Identify key variables (e.g., solubility, enzyme kinetics) influencing bioactivity .

Q. How should researchers design experiments to distinguish between surfactant and bioactive effects of Nonanoyl-β-D-glucopyranoside?

- Methodological Answer :

- Control Groups : Include structurally similar non-ionic surfactants (e.g., octyl glucoside) to isolate surfactant effects .

- Mutagenesis Studies : Modify the acyl chain length (e.g., heptanoyl vs. nonanoyl) to correlate structure with bioactivity .

- Gene Knockout Models : Use CRISPR-edited cell lines lacking target receptors to confirm specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.